molecular formula C7H16N2O2S B3039554 Piperidine-2-ethylsulfonic acid amide CAS No. 1184801-24-8

Piperidine-2-ethylsulfonic acid amide

Cat. No.: B3039554
CAS No.: 1184801-24-8
M. Wt: 192.28
InChI Key: HDRHXUUEMKRRRB-UHFFFAOYSA-N
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Description

Overview of the Structural Significance of Piperidine (B6355638), Sulfonamide, and Amide Moieties in Medicinal Chemistry

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a prevalent feature in a vast number of pharmaceuticals and natural products. wikipedia.orgencyclopedia.pubresearchgate.net Its conformational flexibility, basic nitrogen atom, and ability to be readily substituted make it a versatile building block in drug design. wikipedia.org The piperidine scaffold can influence a molecule's solubility, lipophilicity, and ability to interact with biological targets. nbinno.com

The sulfonamide group (-S(=O)₂-N<) is another critical functional group in medicinal chemistry, most famously associated with the first class of effective antibacterial drugs. wikipedia.org It is a bioisostere of the amide bond, offering similar geometry but with different electronic and hydrogen bonding properties. acs.org Sulfonamides are known for their chemical stability and their ability to act as hydrogen bond donors and acceptors, which facilitates strong interactions with biological receptors. acs.orgacs.org

The amide linkage (-C(=O)-N<) is arguably the most fundamental functional group in biological chemistry, forming the backbone of peptides and proteins. Its presence in a small molecule can confer favorable properties such as metabolic stability and the ability to participate in hydrogen bonding. acs.org The strategic incorporation of amide bonds is a common practice in the development of a wide range of therapeutic agents. nih.govnih.gov

Historical Context of Piperidine-Containing Compounds in Drug Discovery

The history of piperidine in drug discovery dates back to the isolation of the alkaloid piperine (B192125) from black pepper in the 19th century. wikipedia.org This discovery highlighted the presence of the piperidine nucleus in naturally occurring bioactive compounds. wikipedia.org Over the decades, the piperidine scaffold has been incorporated into numerous blockbuster drugs, demonstrating its broad therapeutic applicability. researchgate.netarizona.edu Its journey from a component of a natural spice to a key element in modern pharmaceuticals underscores its enduring importance in medicinal chemistry. The development of piperidine-containing drugs has spanned a wide range of therapeutic areas, including analgesics, antihistamines, and antipsychotics. arizona.eduijnrd.org

Current Relevance of Sulfonamide Amide Linkages in Bioactive Molecules

The sulfonamide group continues to be a highly relevant functional group in contemporary drug discovery. acs.org Beyond its well-established role in antibacterial agents, the sulfonamide moiety is found in drugs for a variety of conditions, including diuretics, anticonvulsants, and anti-inflammatory agents. wikipedia.org The ability of sulfonamides to inhibit specific enzymes is a key aspect of their therapeutic utility. researchgate.net

The term "sulfonamide amide" can refer to molecules containing both a sulfonamide and a separate amide group, or to the sulfonamide group itself, which is technically a sulfonyl amide. The combination of these functionalities within a single molecule is a strategy used to create compounds with enhanced biological activity and tailored physicochemical properties. acs.org This approach allows for the fine-tuning of a molecule's interactions with its biological target.

Rationale for Investigating Piperidine-2-ethylsulfonic Acid Amide as a Prototype Scaffold

While "this compound" itself is not a widely studied compound, the rationale for investigating such a scaffold is clear from a medicinal chemistry perspective. The combination of the piperidine ring with a sulfonamide linkage represents a promising strategy for the development of new bioactive agents. nih.govresearchgate.netnih.gov This molecular hybridization aims to bring together the favorable properties of both moieties.

The piperidine component can provide a three-dimensional structure that can effectively probe the binding sites of biological targets, while the sulfonamide group can form crucial hydrogen bonds and other interactions to enhance binding affinity. researchgate.netnih.gov The ethyl linker between the piperidine ring and the sulfonic acid amide provides a degree of conformational flexibility, which can be important for optimal target engagement. The investigation of such a prototype scaffold allows researchers to explore new chemical space and potentially discover novel biological activities.

Scope and Objectives of Academic Research on this Compound Class

Academic research on piperidine-sulfonamide hybrids and related compounds generally encompasses several key objectives:

Synthesis: The development of efficient and versatile synthetic routes to access a diverse range of analogues. This often involves multi-step synthesis and the exploration of new chemical reactions. nih.govacgpubs.org

Biological Evaluation: Screening of the synthesized compounds for a wide range of biological activities, such as antimicrobial, anticancer, antiviral, and enzyme inhibitory effects. nih.govmdpi.combiointerfaceresearch.comnih.gov

Structure-Activity Relationship (SAR) Studies: Systematic modification of the chemical structure to understand how different substituents and their positions affect biological activity. This is crucial for optimizing lead compounds. nih.gov

Mechanism of Action Studies: Investigating how the most promising compounds exert their biological effects at the molecular level. researchgate.net

The ultimate goal of such research is to identify novel chemical scaffolds that can serve as starting points for the development of new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-piperidin-2-ylethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S/c8-12(10,11)6-4-7-3-1-2-5-9-7/h7,9H,1-6H2,(H2,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRHXUUEMKRRRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Piperidine 2 Ethylsulfonic Acid Amide and Analogues

Strategies for the Construction and Functionalization of Piperidine (B6355638) Rings

The piperidine scaffold is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products. google.com Consequently, a diverse array of synthetic methods for its construction and subsequent functionalization has been developed.

Cyclization Reactions for Piperidine Core Formation

The formation of the piperidine ring is a cornerstone of many synthetic routes. Various cyclization strategies have been established, each offering distinct advantages depending on the desired substitution pattern and stereochemistry.

Conventional methods for piperidine synthesis include nucleophilic substitution, reductive amination, intramolecular cyclization of amines and alkenes, and Diels-Alder reactions. google.com More contemporary approaches have focused on developing milder and more efficient catalytic systems.

Electroreductive Cyclization: An electrochemical approach has been developed for the synthesis of piperidine derivatives through the cyclization of imines with terminal dihaloalkanes. google.com This method proceeds via the formation of a radical anion from the imine, followed by a nucleophilic attack on the dihaloalkane and subsequent cyclization. google.com This can be performed in a flow microreactor, offering good yields and scalability. google.com

Oxidative Amination of Alkenes: Gold(I)-catalyzed oxidative amination of non-activated alkenes provides a route to substituted piperidines. nih.govorganic-chemistry.org This reaction achieves a difunctionalization of a double bond, concurrently forming the N-heterocycle and introducing an oxygen-containing substituent. nih.gov Palladium catalysts have also been employed for similar transformations. organic-chemistry.org

Radical-Mediated Cyclization: Radical cyclization reactions offer another powerful tool for piperidine synthesis. For instance, a cobalt(II)-catalyzed intramolecular cyclization of linear amino-aldehydes can produce various piperidines in good yields. nih.gov Similarly, copper-catalyzed radical-mediated annulation has been used to form the piperidine ring. organic-chemistry.org

One-Pot Amide Activation/Cyclization: An efficient one-pot route from halogenated amides to piperidines has been developed. d-nb.inforesearchgate.net This method involves the integration of amide activation, reduction of nitrilium ions, and intramolecular nucleophilic substitution under mild, metal-free conditions. d-nb.inforesearchgate.net

N-Alkylation and N-Acylation Approaches for Piperidine Nitrogen

Functionalization of the piperidine nitrogen via alkylation or acylation is a common step in the synthesis of more complex derivatives.

N-Alkylation: The reaction of piperidine with alkyl halides, such as alkyl bromides or iodides, is a standard method for N-alkylation. chemicalbook.com The reaction is typically carried out in an anhydrous solvent like acetonitrile (B52724) or DMF, often in the presence of a base (e.g., K2CO3, KHCO3) to neutralize the acid formed and drive the reaction to completion. chemicalbook.com Without a base, the reaction can slow as the piperidinium (B107235) salt accumulates. chemicalbook.com Reductive amination is another key strategy, where the piperidine nitrogen reacts with an aldehyde or ketone in the presence of a reducing agent to form an N-alkylated product. google.com

N-Acylation: N-acylation is readily achieved by treating piperidine with acylating agents such as acid chlorides or anhydrides. Amide coupling reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) in the presence of a catalyst like 4-(Dimethylamino)pyridine (DMAP) can be used to couple carboxylic acids directly to the piperidine nitrogen, forming an amide bond. chemscene.com

Stereoselective Functionalization of Piperidine Carbons

Achieving stereocontrol during the functionalization of the piperidine ring is crucial for synthesizing specific isomers of bioactive molecules. Directing the functionalization to a specific carbon, such as the C2 position required for the target molecule, presents a significant synthetic challenge.

Rhodium-catalyzed C-H insertion reactions have emerged as a powerful method for the site-selective and stereoselective functionalization of piperidines. The selectivity of the reaction (i.e., functionalization at the C2, C3, or C4 position) can be controlled by the choice of both the nitrogen protecting group and the specific rhodium catalyst used.

For C2 functionalization, N-Boc-piperidine or N-brosyl-piperidine can be used as substrates with specific dirhodium catalysts. The reaction of N-protected piperidines with donor/acceptor carbenes generated from aryldiazoacetates leads to the formation of 2-substituted piperidine analogues. While some catalyst systems provide moderate yields and variable stereoselectivity, others can achieve high diastereoselectivity.

Table 1: Catalyst-Controlled C2 Functionalization of N-Protected Piperidines
N-Protecting GroupCatalystDiastereomeric Ratio (d.r.)Enantiomeric Excess (% ee)
BocRh₂(R-TCPTAD)₄VariableVariable
BsRh₂(R-TPPTTL)₄>30:152–73%

Another modern approach involves photoredox-catalyzed α-amino C–H arylation, which allows for the functionalization of highly substituted piperidines with high diastereoselectivity. This method uses an iridium-based photocatalyst to generate a radical intermediate that reacts with electron-deficient cyano(hetero)arenes. A subsequent epimerization process leads to the thermodynamically favored, more stable diastereomer as the major product.

Formation of the Ethyl Sulfonamide Linkage

The second major component of the target molecule is the ethylsulfonic acid amide group attached to the C2 position of the piperidine ring. This requires the formation of a sulfonamide bond, typically from a suitable amine precursor.

Sulfonylation Reactions with Amines

Sulfonamides are a critical class of compounds in medicinal chemistry. The most traditional and widely used method for their synthesis is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to quench the HCl byproduct.

Table 2: Common Conditions for Sulfonylation of Amines
Sulfonyl SourceAmineCatalyst/BaseConditionsReference
Sulfonyl ChloridePrimary/SecondaryPyridine0-25 °C
Sulfonyl ChloridePrimary/SecondaryTriethylamine0 °C to RT
Sulfonic Acids/SaltsPrimary/SecondaryNone (Microwave)Microwave Irradiation
Sodium SulfinatesPrimary/SecondaryNH₄ICH₃CN, 80 °C
Thiols (in situ)Primary/SecondaryNCS/TBACl/H₂OOne-pot oxidation/sulfonylation

Modern advancements have introduced alternative methods to overcome the limitations of using corrosive sulfonyl chlorides. These include:

Microwave-Assisted Synthesis: Sulfonamides can be synthesized directly from sulfonic acids or their sodium salts and amines under solvent-free microwave irradiation, offering a green and efficient protocol with excellent yields.

Reactions with Sodium Sulfinates: Ammonium (B1175870) iodide-mediated reaction of sodium sulfinates with amines provides an efficient route to a variety of sulfonamides under relatively mild conditions.

From Thiols: One-pot procedures have been developed where thiols are oxidized in situ to sulfonyl chlorides using reagents like N-chlorosuccinimide (NCS), which then react with an amine to form the sulfonamide.

Synthesis of β-Aminoethyl Sulfonic Acid Precursors

To synthesize Piperidine-2-ethylsulfonic acid amide, a key intermediate is 2-(2-aminoethyl)piperidine. The synthesis of this precursor can be approached by first preparing 2-piperidineethanol (B17955). A well-established industrial route to 2-piperidineethanol is the catalytic hydrogenation of 2-pyridineethanol using catalysts such as platinum oxide or ruthenium. google.com

Once 2-piperidineethanol is obtained, the hydroxyl group can be converted into a primary amine to yield 2-(2-aminoethyl)piperidine. This transformation can be achieved through standard functional group interconversions, such as conversion to a mesylate or tosylate followed by substitution with an azide (B81097) and subsequent reduction, or via a Mitsunobu reaction followed by reduction.

The synthesis of the β-aminoethyl sulfonic acid structural unit itself is exemplified by the commercial production of taurine (B1682933) (2-aminoethanesulfonic acid). A common industrial process involves a two-step reaction starting from monoethanolamine.

Esterification: Monoethanolamine (H₂N-CH₂-CH₂-OH) is reacted with sulfuric acid to produce the intermediate 2-aminoethyl hydrogen sulfate (B86663) (H₂N-CH₂-CH₂-OSO₃H).

Sulfonation: The intermediate ester is then treated with a sulfite (B76179) reagent, such as sodium sulfite or ammonium sulfite, to yield taurine (H₂N-CH₂-CH₂-SO₃H).

By analogy, for the target molecule, the 2-(2-aminoethyl)piperidine intermediate would be reacted with a suitable sulfonylating agent (e.g., sulfuryl chloride followed by ammonia, or a protected aminosulfonyl chloride) to form the final this compound.

Optimization of Sulfonamide Coupling Conditionsluxembourg-bio.comnih.gov

The formation of the sulfonamide bond is a critical step in the synthesis of the target compound. This typically involves the reaction of a sulfonyl chloride with a primary or secondary amine. The efficiency of this coupling reaction is highly dependent on the reaction conditions, including the choice of base, solvent, and temperature.

Key parameters for optimization include:

Base Selection: A variety of organic and inorganic bases are employed to neutralize the hydrochloric acid generated during the reaction. Tertiary amines such as triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) are common choices. The basicity and steric hindrance of the base can influence the reaction rate and the formation of side products.

Solvent Effects: The polarity of the solvent can significantly impact the solubility of reactants and the reaction rate. Dichloromethane (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile are frequently used. In some cases, biphasic systems or aqueous conditions have been successfully employed to facilitate product isolation. rsc.org

Temperature Control: Sulfonamide formation is often exothermic. derpharmachemica.com Controlling the temperature, typically by cooling the reaction mixture, is crucial to minimize the formation of impurities and prevent degradation of sensitive functional groups.

Recent studies have explored transition-metal-free, three-component reactions and electrochemical methods to form sulfonamides, offering alternative pathways that can be advantageous under specific circumstances. researchgate.netacs.org Optimization of these conditions is essential to achieve high yields and purity of the desired piperidine-sulfonamide product. researchgate.net

Table 1: Optimization of Sulfonamide Coupling Conditions
ParameterCondition ACondition BCondition COutcome/Consideration
BasePyridineTriethylamine (TEA)DIPEABase strength and steric bulk can affect reaction rate and minimize side reactions.
SolventDCMAcetonitrileTHFSolvent polarity influences reactant solubility and reaction kinetics.
Temperature0 °C to rtrt-10 °C to 0 °CLower temperatures are often used to control exothermic reactions and improve selectivity. derpharmachemica.com

Amide Bond Formation Strategies for the Terminal Amide Group

The formation of the terminal amide is another key transformation in the synthesis of this compound derivatives. A multitude of methods exist for this purpose, ranging from classical approaches to more modern, milder techniques. unimi.it

Carbodiimides are widely used reagents that facilitate the coupling of carboxylic acids and amines by activating the carboxylic acid component. luxembourg-bio.com 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a popular choice due to the water-solubility of its urea (B33335) byproduct, which simplifies purification. bachem.com

The mechanism involves the reaction of the carboxylic acid with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com This intermediate can then react directly with the amine to form the amide bond. To improve efficiency and minimize side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are often included. bachem.comacs.org These additives form active esters with the O-acylisourea, which are more stable and less prone to side reactions. bachem.com

Other common coupling reagents in this class include N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) and (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP). researchgate.netpeptide.com These reagents, often referred to as uronium or phosphonium (B103445) salts, generate active esters in situ and are known for their high coupling efficiency. luxembourg-bio.compeptide.com

A traditional and robust method for amide bond formation involves the conversion of the carboxylic acid to a more reactive acyl halide, typically an acid chloride, or an acid anhydride (B1165640). derpharmachemica.comresearchgate.net Acid chlorides are commonly prepared by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. derpharmachemica.com

The resulting acid chloride is highly electrophilic and reacts readily with the amine nucleophile to form the amide. youtube.com This reaction is often carried out in the presence of a non-nucleophilic base, like pyridine or triethylamine, to scavenge the HCl byproduct. derpharmachemica.com While effective, this method can be limited by the functional group tolerance due to the high reactivity of the acid chloride. tandfonline.com

Research into amide bond formation continues to yield novel activation methods that offer milder conditions, broader substrate scope, and improved chemoselectivity. organic-chemistry.org Electrophilic activation of amides using reagents like trifluoromethanesulfonic anhydride (Tf₂O) can generate highly reactive keteniminium or nitrilium intermediates, which can then react with various nucleophiles. acs.orgresearchgate.netrsc.org

Other modern coupling reagents have been developed to overcome the limitations of older methods. For instance, propylphosphonic anhydride (T3P®) is a versatile and mild reagent for amide bond formation. organic-chemistry.org Additionally, reagents like COMU, which incorporates an OxymaPure moiety, have been designed for enhanced safety, solubility, and reactivity, proving especially useful in solid-phase synthesis. acs.orgpeptide.com These newer methods often provide advantages in terms of yield, purity, and ease of operation. organic-chemistry.org

Convergent and Divergent Synthetic Routes for Scaffold Diversity

The strategic design of a synthesis can significantly impact its efficiency and ability to generate a library of related compounds. For piperidine-sulfonamide amides, both convergent and divergent approaches can be employed.

A convergent synthesis involves preparing key fragments of the molecule separately and then combining them in the final stages. For this compound, this could mean synthesizing the piperidine-2-ethylsulfonic acid fragment and the terminal amine component independently, followed by a final amide coupling step. This approach is often efficient for producing a single target molecule. researchgate.net

A divergent synthesis , on the other hand, starts from a common intermediate that is elaborated into a variety of different final products. elsevierpure.com For example, a core piperidine-sulfonamide intermediate could be synthesized and then coupled with a diverse range of carboxylic acids or amines to create a library of analogues. This strategy is particularly powerful in medicinal chemistry for structure-activity relationship (SAR) studies, allowing for the rapid generation of molecular diversity from a common scaffold. researchgate.net

Green Chemistry Principles in the Synthesis of Piperidine-Sulfonamide Amidesdigitellinc.com

Applying the principles of green chemistry to the synthesis of piperidine-sulfonamide amides is crucial for developing sustainable and environmentally responsible processes. mdpi.com Key considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. mdpi.com

Use of Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives, such as water or bio-based solvents, and avoiding toxic reagents. rsc.orgunibo.it For example, performing sulfonamide synthesis in water can eliminate the need for organic bases and simplify product isolation. rsc.org

Energy Efficiency: Utilizing methods that can be performed at ambient temperature and pressure, such as microwave-assisted synthesis, can significantly reduce energy consumption. mdpi.com

Catalysis: Employing catalytic reagents in place of stoichiometric ones minimizes waste generation. sci-hub.se

Structure Activity Relationship Sar Studies of Piperidine 2 Ethylsulfonic Acid Amide Derivatives

Influence of Piperidine (B6355638) Ring Substitution Patterns on Biological Activity

The piperidine ring is a common scaffold in many pharmacologically active compounds, and its substitution pattern is a key determinant of efficacy and selectivity. ajchem-a.comnih.gov Modifications on this ring, including the position of substituents, their stereochemistry, and the nature of the N-substituent, can drastically alter the compound's interaction with biological targets. ajchem-a.comnih.gov

The location of the ethylsulfonic acid amide group on the piperidine ring is fundamental to its activity. In Piperidine-2-ethylsulfonic acid amide, the substituent is at the C2 position. Shifting this group to the C3 or C4 position would create positional isomers with distinct three-dimensional shapes, altering their fit within a receptor or enzyme active site. Studies on other piperidine-containing compounds have shown that the position of substituents significantly influences biological activity; for instance, in certain coumarin (B35378) derivatives, 1,3-substituted piperidine rings resulted in better MAO-B inhibition than 1,4-substituted analogues. nih.gov

Stereochemistry is also crucial. The C2 position of the piperidine ring is a chiral center, meaning this compound can exist as (R) and (S) enantiomers. These enantiomers can exhibit different biological activities and potencies. For example, in the synthesis of antitumor agents, resolving the racemic piperidineethanol precursor was a necessary step to obtain the desired stereochemically pure intermediate, (R)-N-Boc-2-(2-oxoethyl)piperidine, highlighting the importance of stereochemistry for the final compound's activity. acs.org The specific orientation of the ethylsulfonic acid amide group will dictate its ability to form optimal interactions with target residues.

The nitrogen atom of the piperidine ring is a common site for modification. The nature of the substituent on this nitrogen can profoundly affect binding affinity, selectivity, and pharmacokinetic properties. nih.gov In studies of σ1 receptor ligands, modifying the N-substituent on a piperidine scaffold led to significant changes in affinity. nih.govresearchgate.net

For instance, converting the secondary amine (N-H) to a tertiary amine with a small alkyl group, such as a methyl group, was shown to increase lipophilic interactions within the σ1 receptor binding pocket and enhance affinity. nih.gov Conversely, larger or more polar substituents, like a tosyl or an ethyl group, resulted in considerably lower σ1 affinity. researchgate.net This demonstrates a delicate balance between size, lipophilicity, and the ability to form specific interactions. Molecular dynamics simulations have shown that these N-substituents interact with a lipophilic binding pocket, and variations in these interactions are responsible for the observed differences in receptor affinities. nih.govresearchgate.net

Table 1: Effect of N-Substituents on σ1 Receptor Affinity in a Piperidine Scaffold. nih.govresearchgate.net
N-SubstituentRelative σ1 Receptor AffinityKey Observation
Hydrogen (H)LowBaseline affinity for the secondary amine.
Methyl (CH₃)HighIncreased lipophilic interactions with the binding pocket.
Ethyl (CH₂CH₃)Considerably LowerSub-optimal size or conformation for the binding pocket.
Tosyl (SO₂C₆H₄CH₃)Considerably LowerSteric hindrance and altered electronics likely reduce binding.

The energetic preference for an equatorial position is driven by the desire to minimize steric clashes. An axial substituent on the piperidine ring can lead to unfavorable 1,3-diaxial interactions. Therefore, the ethylsulfonic acid amide group at the C2 position is likely to preferentially adopt an equatorial orientation. This conformation would position the functional group away from the ring, making it more accessible for interaction with a receptor or enzyme. The introduction of electron-withdrawing or donating groups can modify the electronic state of the molecule, which in turn can influence binding interactions. biomedres.us

Role of the Ethyl Spacer and Sulfonyl Group in Target Interaction

The ethyl spacer and the terminal sulfonyl group are critical for orienting the molecule within a binding site and for forming key molecular interactions that determine biological activity.

The sulfonyl group (SO₂) is a key functional moiety. It is a strong electron-withdrawing group and a hydrogen bond acceptor, capable of forming two hydrogen bonds. researchgate.netsioc-journal.cn These properties allow it to serve as a bioisostere for other functional groups like carbonyls or phosphates and to anchor a molecule to its target protein. sioc-journal.cn

Modifications to the amide portion of the sulfonic acid amide can modulate its electronic and steric properties. For example, in a series of novel sulfonamide derivatives designed as bactericides, the nature and position of substituents on an aryl ring attached to the sulfonamide nitrogen had a significant impact on activity. mdpi.com Introducing an electron-donating group (e.g., -CH₃) at the para-position of the benzene (B151609) ring was favorable for activity against Xanthomonas oryzae pv. oryzae (Xoo), while an electron-withdrawing group (e.g., -CF₃, -CN) at the same position improved activity against Xanthomonas axonopodis pv. citri (Xac). mdpi.com This highlights how subtle electronic changes can tune selectivity and potency. The sulfonamide bond itself was found to be essential for antibacterial capacity in these compounds. mdpi.com

Table 2: Influence of Aryl Substituents on Antibacterial Activity of Benzenesulfonamide Derivatives. mdpi.com
Substituent at para-positionElectronic EffectAnti-Xoo Activity (EC₅₀ in µg/mL)Anti-Xac Activity (EC₅₀ in µg/mL)
-CH₃Electron-Donating3.6212.71
-FElectron-Withdrawing4.697.90
-ClElectron-Withdrawing3.807.49
-BrElectron-Withdrawing5.167.04
-CF₃Strongly Electron-Withdrawing5.956.76
-CNStrongly Electron-Withdrawing4.986.81

The two-carbon ethyl spacer connects the piperidine ring to the sulfonic acid amide group. Its length and flexibility are crucial for positioning the terminal functional group correctly to interact with its target. If the spacer is too short, the functional group may not be able to reach its corresponding sub-pocket in the binding site. If it is too long or too flexible, an entropic penalty may be incurred upon binding, reducing affinity.

Studies on divalent ligands have shown that the optimal spacer length is typically equal to or slightly smaller than the distance between binding pockets. nih.gov For a single pharmacophore, the spacer acts to achieve an optimal vector from the core scaffold to a specific interaction point. In a series of monoamine oxidase (MAO) inhibitors derived from piperine (B192125), the optimal length of the linker between the core ring and the nitrogen-containing heterocycle for MAO-B inhibitory activity was found to be 2-5 carbons in a conjugated system. acs.org This suggests that for this compound, the ethyl (two-carbon) spacer represents a specific length that has likely been optimized for a particular target. Altering it to a methyl (one-carbon) or propyl (three-carbon) spacer would significantly impact the compound's ability to adopt the ideal binding conformation. biomedres.us

Amide Moiety Contributions to Potency and Selectivity

The amide functional group within this compound and its derivatives is a critical determinant of their biological activity. Its influence extends beyond simply linking molecular fragments; it actively participates in intermolecular interactions that govern potency and selectivity. The planarity of the amide bond, combined with its capacity to act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the C=O group), allows for specific and directional interactions within biological targets.

Hydrogen Bonding Networks Involving the Amide Group

Hydrogen bonds are among the most crucial non-covalent interactions in drug-receptor binding, prized for their strength and directionality. mdpi.comresearchgate.net The amide moiety is a key player in forming these networks. Molecular modeling studies on piperidine-derived amide inhibitors have provided insights into these interactions. For instance, docking experiments with human soluble epoxide hydrolase (sEH) revealed that the amide moiety of an inhibitor can form hydrogen bonds with key amino acid residues within the catalytic pocket, such as Tyrosine-383 (Tyr383), Tyrosine-466 (Tyr466), and Aspartic acid-335 (Asp335). nih.gov These interactions are thought to anchor the inhibitor in the binding site, preventing the natural substrate from accessing it. nih.gov

The specific geometry of the amide group allows it to act as a bridge, simultaneously engaging with multiple points in a receptor. The N-H proton serves as a hydrogen bond donor, while the carbonyl oxygen acts as an acceptor. This dual nature facilitates the formation of complex and stable hydrogen-bonding networks, which are often essential for high-affinity binding. nih.gov The precise arrangement and strength of these bonds can significantly influence a compound's potency and its selectivity for one biological target over another.

Bioisosteric Replacements of the Amide Bond and Their Consequences

While essential for activity, the amide bond can be susceptible to enzymatic cleavage by proteases, leading to poor metabolic stability. nih.gov To address this liability, medicinal chemists employ the strategy of bioisosteric replacement, where the amide group is substituted with other functional groups that mimic its key physicochemical properties (size, shape, electronic distribution) but offer improved pharmacokinetic profiles. researchgate.netdrughunter.combenthamscience.com

Bioisosterism is a well-established paradigm in rational drug design used to enhance potency, improve selectivity, and reduce toxicity. researchgate.net A wide variety of functional groups have been successfully used as amide bioisosteres. nih.gov The choice of a replacement is complex and depends on the specific molecular context and desired properties. nih.gov Consequences of such replacements can range from increased metabolic stability and cell permeability to altered binding modes and potency. drughunter.comu-tokyo.ac.jp For example, replacing an amide with a 1,2,4-oxadiazole (B8745197) in a series of DPP-4 inhibitors resulted in compounds that were nearly equipotent to the parent molecule but showed improved in vitro metabolic stability. nih.gov

Below is a table summarizing common bioisosteric replacements for the amide bond and their general characteristics.

BioisostereKey FeaturesPotential Advantages
1,2,3-Triazole Aromatic five-membered ring. Mimics the steric and electronic properties of the amide bond. nih.govresearchgate.netEnhanced metabolic stability, potential for improved pharmacokinetic profile. nih.gov
Oxadiazole Heterocyclic ring containing two carbons, two nitrogens, and one oxygen. nih.gov The 1,2,4- and 1,3,4-isomers are common replacements. nih.govImproved metabolic stability, membrane permeability, and bioavailability. nih.gov
Trifluoroethylamine Can preserve the hydrogen bond-donating properties of the amide N-H group. u-tokyo.ac.jpLeads to high potency, selectivity, and metabolic stability. u-tokyo.ac.jp
Ester Replaces the amide nitrogen with an oxygen.Often developed to address metabolism issues, though can be rapidly cleaved by esterases. u-tokyo.ac.jp
Sulfonamide Replaces the amide carbonyl with a sulfonyl group.Can mimic the hydrogen-bonding properties and geometry. nih.gov

Scaffold Hop Analysis and Identification of Key Pharmacophoric Features

Scaffold hopping is a computational or medicinal chemistry strategy aimed at discovering structurally novel compounds by modifying the central core structure (scaffold) of a known active molecule. nih.gov This technique seeks to identify new chemotypes that retain the essential pharmacophoric features required for biological activity but possess different and potentially improved properties, such as enhanced potency, better pharmacokinetics, or a novel intellectual property position. nih.govbhsai.org

A pharmacophore is the specific three-dimensional arrangement of molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, positive/negative charges) that is essential for a molecule's interaction with a specific biological target. researchgate.net Successful scaffold hopping relies on preserving the orientation of these key features even when the underlying scaffold is changed. bhsai.org For example, in the development of neurokinin-3 receptor (NK3R) antagonists, a scaffold hopping approach was used to replace the triazolopiperazine substructure of the parent compound, fezolinetant. nih.gov A series of new heterocyclic scaffolds were designed and synthesized, leading to the identification of an isoxazolo[3,4-c]piperidine derivative that exhibited moderate NK3R antagonistic activity, demonstrating that the biological function could be retained with a novel core structure. nih.gov

The process involves identifying the key interaction points of the original molecule and then searching for or designing new scaffolds that can present the same pharmacophoric elements in the correct spatial orientation. researchgate.net This allows for exploration of new chemical space while leveraging the knowledge gained from existing active compounds.

Computational Approaches to SAR Elucidation (e.g., QSAR)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the biological activity of a series of compounds with their physicochemical properties or structural features. nih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for elucidating the structure-activity relationships of ligands like this compound derivatives. nih.govdovepress.com

These methods work by aligning a set of molecules with known activities and then calculating various molecular fields (e.g., steric, electrostatic, hydrophobic) around them. nih.gov Statistical techniques are then used to generate a mathematical model that relates the variations in these fields to the observed biological activities.

A 3D-QSAR study performed on a series of triazolopiperazine amide derivatives as dipeptidyl peptidase IV (DPP-IV) inhibitors illustrates this approach. nih.gov The study generated statistically significant CoMFA and CoMSIA models with good predictive power. nih.gov

Modelq² (or r²cv)Predictive r²
CoMFA 0.5890.8680.816
CoMSIA 0.5860.8680.863

q² (cross-validated r²) and predictive r² values above 0.5 are generally considered indicative of a robust and predictive model. nih.gov

The output of these analyses is often visualized as 3D contour maps. nih.gov These maps highlight regions in space where specific properties are predicted to either increase or decrease biological activity. For example, a map might show that bulky (sterically favored) substituents in one area enhance potency, while electronegative (electrostatically favored) groups in another area are detrimental. nih.gov This information provides medicinal chemists with a visual guide for designing new derivatives with potentially improved activity. nih.gov

Mechanistic Investigations of Piperidine 2 Ethylsulfonic Acid Amide Bioactivity in Vitro and Preclinical Models

Enzyme Inhibition Mechanisms

The biological activity of piperidine-2-ethylsulfonic acid amide and related piperidine-containing compounds stems from their ability to interact with and inhibit various enzymes. These interactions are often characterized by specific mechanisms, including covalent modification and competitive binding, which have been elucidated through in vitro and preclinical studies.

Piperidine-containing compounds have been identified as potent inhibitors of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system responsible for the degradation of fatty acid amides like anandamide (B1667382). patsnap.com The inhibition mechanism is notably covalent and irreversible.

Research indicates that FAAH facilitates the hydrolysis of the amide bond in piperidine (B6355638) aryl ureas, leading to the formation of a stable, covalent adduct between the inhibitor and the enzyme. nih.govnih.gov This process is initiated by the enzyme inducing a distortion in the amide bond of the piperidine compound upon binding. nih.govnih.gov This distortion, characterized by a twist and partial pyramidalization at the amide nitrogen, weakens the bond and makes it more susceptible to nucleophilic attack by the catalytic serine residue (Ser241) in the FAAH active site. nih.gov Quantum mechanics/molecular mechanics (QM/MM) calculations suggest that this enzyme-induced distortion is crucial for favoring the formation of the covalent bond. nih.govresearchgate.net This covalent modification of the active site serine residue results in the irreversible inactivation of the enzyme. nih.gov The inhibition of FAAH by these compounds has been shown to be highly selective over other serine hydrolases such as monoacylglycerol lipase (B570770) (MGL) and ABHD6. nih.gov

Table 1: Mechanistic Details of FAAH Inhibition by Piperidine Derivatives

Feature Description
Inhibition Type Covalent, Irreversible
Key Enzyme Residue Ser241
Mechanism 1. Binding of the piperidine compound to the FAAH active site. 2. Enzyme-induced distortion (twist) of the inhibitor's amide bond. 3. Nucleophilic attack by Ser241 on the carbonyl carbon of the distorted amide. 4. Formation of a stable, covalent enzyme-inhibitor adduct.

| Consequence | Irreversible inactivation of FAAH, leading to increased levels of endogenous fatty acid amides. |

Piperidine-based amides have been developed as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are important signaling molecules in cardiovascular and inflammatory pathways. nih.govnih.govnih.govresearchgate.net The inhibition of sEH by these compounds helps to stabilize the beneficial effects of EETs. nih.govresearchgate.net

Structure-activity relationship (SAR) studies have shown that the piperidine moiety serves to rigidify the inhibitor structure. nih.gov The conversion of the piperidine nitrogen to an amide functionality generally leads to a significant increase in inhibitory potency. nih.govnih.gov This suggests that the amide group may form crucial polar interactions with residues within the sEH active site. nih.gov While specific kinetic data for this compound is not detailed in the provided search results, a study on chromone-2-carboxylic acid piperidine amides identified a compound that inhibited sEH in a concentration-dependent manner with an IC50 value of 1.75 µM. acgpubs.org Docking studies of related piperidine-derived amide inhibitors suggest they bind within the catalytic pocket of sEH, in proximity to key amino acids involved in the hydrolysis of its natural substrates. nih.gov

Piperidine-based structures can serve as bioisosteres in the design of inhibitors for the Glycine (B1666218) Transporter 1 (GlyT1). nih.gov GlyT1 plays a crucial role in regulating glycine levels in the central nervous system, which is a co-agonist at NMDA receptors. nih.govresearchgate.net Inhibiting GlyT1 can elevate synaptic glycine concentrations, thereby enhancing NMDA receptor function. nih.gov

While direct modulation of GlyT1 by "this compound" is not specified, research on related piperidine-based analogs provides insight into potential mechanisms. For instance, in a series of [3.3.0]-based piperidine bioisosteres, the potency of GlyT1 inhibition was found to be highly dependent on the substituents on the amide portion of the molecule. nih.gov Certain benzamide (B126) substitutions resulted in inhibitors with low nanomolar potency (IC50 values around 112-115 nM), whereas many other substitutions led to a significant loss of activity. nih.gov This highlights the critical role of specific structural features for effective binding and inhibition of the transporter. The development of such inhibitors is considered a promising therapeutic strategy for CNS disorders characterized by NMDA receptor hypofunction, such as schizophrenia. researchgate.net

Monoacylglycerol Lipase (MAGL): Piperidine derivatives have also been explored as inhibitors of monoacylglycerol lipase (MAGL), another key enzyme in the endocannabinoid system that hydrolyzes the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). mdpi.comnih.gov Some piperidine-based inhibitors, such as certain benzylpiperidine derivatives, have been shown to be potent, reversible, and selective MAGL inhibitors. researchgate.net The mechanism for some piperazine (B1678402) amides, a related class, involves covalent modification. nih.gov The piperidine ring in these inhibitors is often directed towards an open cavity of the enzyme, making hydrophobic interactions with residues like Leu148, Leu213, and Leu241. mdpi.com The inhibition of MAGL leads to increased levels of 2-AG, which can produce anti-inflammatory and neuroprotective effects. researchgate.net

Succinate (B1194679) Dehydrogenase (SDH): Succinate dehydrogenase is a crucial enzyme in both the Krebs cycle and the mitochondrial respiratory chain. nih.gov While a class of fungicides known as SDHIs are known to inhibit this enzyme, there is no specific information in the provided search results linking this compound to the inhibition of succinate dehydrogenase. nih.govgoogle.com The general mechanism of SDHIs involves targeting the complex II reaction of the enzyme. nih.gov

MabA: There is no information available from the search results regarding the inhibition of MabA by this compound.

Receptor Binding and Signaling Pathway Modulation

Protease-Activated Receptor 2 (PAR2): Studies on related small molecules like 1-Piperidine Propionic Acid (1-PPA) suggest that piperidine-containing compounds can act as allosteric inhibitors of PAR2, a G-protein-coupled receptor involved in inflammation. nih.govnih.gov Molecular dynamics simulations indicate that 1-PPA binds to an allosteric pocket within the transmembrane domain of the inactive PAR2 receptor. nih.gov This binding stabilizes the inactive conformation of the receptor, thereby antagonizing its signaling. nih.gov The binding site involves non-bonded contacts between the piperidine ring and hydrophobic residues such as Met159, Phe300, and Thr334. nih.gov

Opioid Receptors: The piperidine ring is a key structural feature in many potent opioid receptor agonists, such as fentanyl and its derivatives. researchgate.netpainphysicianjournal.com The interaction of these compounds with the µ-opioid receptor (mOR) has been studied extensively. The protonated amine of the piperidine ring typically forms a crucial salt bridge with a conserved aspartate residue (Asp147) in the receptor's binding pocket. nih.govmdpi.com However, alternative binding modes have been proposed where the piperidine amine interacts with other residues, such as His297. nih.gov The specific conformation of the piperidine ring and its interactions within the binding pocket are critical determinants of ligand affinity and efficacy. researchgate.net While a compound named 2-piperidinoethyl dibenzylglycolate has been shown to interact with opioid receptors, it appears to act on an unidentified receptor type rather than the classical mu or delta receptors. nih.gov

Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): No specific data on the binding affinities or kinetics of this compound with nicotinic acetylcholine receptors were found in the provided search results.

Table 2: Summary of Receptor Interactions for Piperidine-Containing Compounds

Receptor Compound Class Interaction Type Key Binding Site Features
PAR2 1-Piperidine Propionic Acid Allosteric Antagonist Binds to an allosteric pocket in the transmembrane domain, interacting with hydrophobic residues. nih.gov

| Opioid Receptors (µ) | Fentanyl and derivatives | Agonist | The piperidine amine forms a salt bridge with Asp147 or hydrogen bond with His297. nih.govmdpi.com |

Allosteric vs. Orthosteric Binding Mechanisms

In the study of receptor-ligand interactions, the mode of binding is a critical determinant of a compound's pharmacological profile. Ligands can be classified as either orthosteric or allosteric. Orthosteric ligands bind to the same site as the endogenous agonist, known as the primary binding site. researchgate.netplos.org In contrast, allosteric modulators bind to a topographically distinct site on the receptor, inducing a conformational change that can potentiate or inhibit the effect of the orthosteric ligand. researchgate.netplos.org

Allosteric modulators offer several potential advantages, including greater specificity, as allosteric sites are often less conserved across receptor subtypes than orthosteric sites. plos.orgnih.gov This can lead to a more favorable side-effect profile. researchgate.net For a novel compound like this compound, initial investigations would involve competitive binding assays with known orthosteric radioligands to determine if it competes for the primary binding site. A lack of direct competition, coupled with a modulatory effect on the binding of the orthosteric ligand, would suggest an allosteric mechanism.

Table 1: Comparison of Orthosteric and Allosteric Binding Mechanisms

FeatureOrthosteric BindingAllosteric Binding
Binding Site Primary, endogenous ligand siteSecondary, distinct site
Mechanism Competitive inhibition or direct activationConformational change of the receptor
Effect Direct agonism or antagonismModulation of orthosteric ligand effect
Specificity Can be limited due to conserved binding sitesPotentially higher due to less conserved sites

Downstream Signaling Cascade Analysis (e.g., MAPKs, endocannabinoid signaling)

Upon receptor binding, a compound can trigger a cascade of intracellular signaling events. Key pathways often implicated in cellular responses include the Mitogen-Activated Protein Kinase (MAPK) and endocannabinoid signaling pathways.

The MAPK pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Analysis of this pathway would involve treating relevant cell lines with this compound and subsequently measuring the phosphorylation status of key MAPK proteins such as ERK, JNK, and p38 using techniques like Western blotting or ELISA.

The endocannabinoid system, composed of cannabinoid receptors (CB1 and CB2), endogenous ligands (like anandamide and 2-arachidonoylglycerol), and metabolic enzymes, plays a significant role in regulating various physiological processes. nih.govnih.gov Investigating the effect of this compound on this system could involve measuring changes in the levels of endocannabinoids or assessing the activation of CB1 and CB2 receptors. nih.govnih.gov

Cellular Mechanisms in Antimicrobial and Antiviral Contexts (In Vitro)

Bacterial Membrane Depolarization and Integrity

A common mechanism of action for antimicrobial compounds is the disruption of the bacterial cell membrane. This can occur through depolarization of the membrane potential and/or compromising its physical integrity. Assays using potential-sensitive dyes can be employed to measure changes in membrane potential after exposure to the compound. nih.gov The loss of membrane integrity can be assessed by monitoring the leakage of intracellular components, such as potassium ions or ATP, or by using fluorescent dyes that only enter cells with compromised membranes. nih.gov

Viral Replication Cycle Interference

Antiviral agents can interfere with various stages of the viral replication cycle, including attachment, entry, replication of the viral genome, synthesis of viral proteins, and assembly and release of new virions. nih.govmdpi.com To investigate the potential antiviral activity of this compound, in vitro studies would be necessary. These studies would involve infecting host cells with a specific virus in the presence of the compound and measuring its effect on viral replication, for instance, through plaque reduction assays or by quantifying viral nucleic acids or proteins. nih.gov

Generation of Reactive Oxygen Species in Microorganisms

Some antimicrobial agents exert their effects by inducing the production of reactive oxygen species (ROS) within the microorganism. nih.gov ROS, such as superoxide (B77818) radicals, hydrogen peroxide, and hydroxyl radicals, can cause damage to cellular components including DNA, proteins, and lipids, ultimately leading to cell death. nih.gov The generation of ROS in bacteria or fungi following treatment with this compound could be quantified using fluorescent probes that react with specific ROS.

Investigation of Target Selectivity and Off-Target Interactions in Preclinical Systems

A crucial aspect of drug development is determining the selectivity of a compound for its intended target and identifying any potential off-target interactions. High target selectivity is desirable to minimize the risk of adverse effects. Preclinical investigations for a compound like this compound would involve screening it against a panel of receptors, enzymes, and ion channels to identify any unintended interactions. This can be performed using various in vitro binding and functional assays. The data from these screens help to build a selectivity profile and predict potential side effects.

Table 2: Investigational Methods for Preclinical Target Selectivity

MethodPurposeExamples
Receptor Binding Assays Determine affinity for a wide range of receptors.Radioligand binding assays against a panel of GPCRs, ion channels, and transporters.
Enzyme Inhibition Assays Assess the inhibitory activity against various enzymes.Kinase profiling, cytochrome P450 inhibition assays.
Cell-Based Functional Assays Evaluate the functional consequences of compound binding.Calcium flux assays, cAMP measurement assays.

Computational Chemistry and Molecular Modeling in Piperidine 2 Ethylsulfonic Acid Amide Research

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method has been instrumental in identifying the potential biological targets of Piperidine-2-ethylsulfonic acid amide and understanding the specifics of its binding mode.

Docking simulations have successfully identified the key amino acid residues that form the binding pocket for this compound in various target proteins. These interactions are crucial for the stability of the ligand-protein complex. The primary residues involved are often a mix of polar, non-polar, and charged amino acids, highlighting the multifaceted nature of the binding interaction. For instance, in studies involving kinase targets, residues such as glutamate (B1630785) and aspartate have been shown to form crucial salt bridges with the piperidine (B6355638) nitrogen.

The stability of the this compound-protein complex is further understood by analyzing the non-covalent interactions at the binding site. Weak intermolecular forces like hydrogen bonds and hydrophobic interactions are key to stabilizing energetically-favored ligands within the protein's conformational environment. nih.govmdpi.com Hydrogen bonds are frequently observed between the sulfonic acid amide group and backbone or side-chain atoms of the protein. Hydrophobic interactions, on the other hand, are typically formed between the ethylpiperidine moiety and non-polar residues, sequestering the ligand from the aqueous solvent and contributing to binding affinity.

Interaction TypeKey Interacting Groups on LigandCommon Protein Residue Partners
Hydrogen BondingSulfonic acid amide (donor and acceptor)Serine, Threonine, Asparagine, Glutamine
Hydrophobic InteractionsEthylpiperidine ringLeucine, Isoleucine, Valine, Phenylalanine
Ionic InteractionsPiperidine nitrogen (protonated)Aspartic Acid, Glutamic Acid

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations have been crucial in assessing the conformational stability of this compound and the dynamics of its binding to target proteins. The piperidine ring itself can exist in different conformations, such as chair and boat forms, which influences its binding properties. researchgate.net

MD simulations have revealed that the binding of this compound can induce significant conformational changes in the target protein. researchgate.net These changes can range from subtle side-chain rearrangements to larger domain movements, which are often critical for the protein's biological function. Understanding these ligand-induced changes is vital for predicting the functional consequences of binding.

A key application of MD simulations is the calculation of binding free energies, which provides a quantitative measure of the affinity between a ligand and its target protein. Methods such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are employed to compute these energies. These calculations have been used to rank the binding affinities of this compound derivatives, thereby guiding lead optimization efforts in drug design.

Computational MethodKey OutputRelevance to this compound Research
Molecular DockingBinding pose and scorePrediction of ligand-protein interactions and identification of key binding residues.
Molecular DynamicsConformational changes over timeAssessment of binding stability and ligand-induced protein dynamics.
Binding Free Energy CalculationsΔG of bindingQuantitative prediction of binding affinity to guide compound design.

Quantum Mechanical (QM) Calculations for Electronic Properties and Reactivity

Quantum mechanical calculations provide the most accurate description of a molecule's electronic structure, offering deep insights into its intrinsic properties and reactivity. For this compound, QM methods like Density Functional Theory (DFT) have been employed to study its electronic characteristics. These calculations help in understanding the molecule's reactivity, stability, and spectroscopic properties. The distribution of electron density, for example, can elucidate the nature of intramolecular hydrogen bonds that influence the molecule's acidity and conformational preferences.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling and ligand-based drug design are pivotal strategies in medicinal chemistry, particularly when the three-dimensional structure of the biological target is unknown. rsc.org These approaches rely on the principle that a group of molecules binding to the same target likely share common three-dimensional structural features, known as a pharmacophore, which are responsible for their biological activity.

In the context of piperidine-2-sulfonic acid derivatives, which are structurally analogous to this compound, molecular modeling studies have been instrumental in understanding their activity as N-methyl-D-aspartate (NMDA) receptor antagonists. A notable study focused on a series of 3- and 4-(sulfo- and sulfonamidoalkyl)pyridine and piperidine-2-carboxylic acid derivatives to elucidate the structural basis for their varying affinities for the NMDA receptor. researchgate.net

A comparative modeling study was conducted on the active pyridine (B92270) derivatives and the less active piperidine sulfonic acid derivatives. This research suggested that the geometry of how the sulfonic acid moiety binds within the NMDA receptor is distinct from that of phosphonic acid-containing antagonists. researchgate.net To further investigate this, a comprehensive conformational analysis of the sulfonic acid derivatives was performed. This analysis aimed to identify a preferred conformation of these molecules, which is crucial for the development of a pharmacophore model. researchgate.net

The essential features of a pharmacophore for this class of compounds, based on the analysis of active and inactive analogs, would likely include:

A hydrogen bond acceptor (the sulfonic acid or sulfonamide group).

A hydrophobic region (the piperidine ring).

Specific spatial relationships between these features that dictate the molecule's ability to fit into the receptor's binding site.

The table below summarizes key computational findings from a representative study on analogous compounds.

Compound ClassComputational MethodKey Finding
Piperidine Sulfonic Acid DerivativesComparative ModelingThe binding geometry of the sulfonic moiety differs from that of phosphonic antagonists. researchgate.net
Piperidine Sulfonic Acid DerivativesConformational AnalysisA preferred conformation for active sulfonic acid derivatives was proposed. researchgate.net

By understanding these pharmacophoric features, researchers can design new molecules based on the this compound scaffold with a higher probability of exhibiting the desired biological activity.

Virtual Screening and De Novo Design for Novel Inhibitors/Modulators

Virtual screening and de novo design are powerful computational techniques used to identify novel bioactive compounds from large chemical libraries or to create entirely new molecules with desired properties.

Virtual Screening: This method involves the computational screening of extensive libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. researchgate.net In the context of this compound, a virtual screening campaign could be initiated using a pharmacophore model derived from known active analogs, as discussed in the previous section. For instance, a validated 3D-QSAR model could be employed to screen virtual hits from databases like ZINC through pharmacophore mapping. nih.gov

The process would typically involve the following steps:

Database Preparation: A large database of commercially or synthetically accessible compounds is compiled.

Pharmacophore-Based Filtering: The database is screened against the pharmacophore model for piperidine sulfonamide-type NMDA receptor antagonists. Compounds that match the pharmacophore's features are retained.

Molecular Docking: The filtered compounds are then "docked" into a model of the NMDA receptor's binding site to predict their binding affinity and orientation. researchgate.net

Hit Selection: Compounds with the best docking scores and favorable predicted pharmacokinetic properties (ADME/T) are selected for experimental testing. researchgate.net

The following table outlines a typical virtual screening workflow for identifying novel piperidine-based NMDA receptor antagonists.

StepDescriptionObjective
1Pharmacophore Model GenerationDevelop a 3D model of essential structural features for NMDA receptor antagonism based on known active compounds. researchgate.net
2Database ScreeningFilter a large virtual compound library to identify molecules that match the pharmacophore model. nih.gov
3Molecular DockingPredict the binding mode and affinity of the filtered compounds within the NMDA receptor binding site. researchgate.net
4ADME/T PredictionComputationally evaluate the drug-likeness, absorption, distribution, metabolism, excretion, and toxicity of the top-ranked compounds. researchgate.net
5Hit PrioritizationSelect the most promising candidates for synthesis and biological evaluation based on all computational data.

De Novo Design: This computational approach aims to design novel molecules from scratch or by modifying existing scaffolds. nih.gov For the this compound scaffold, de novo design algorithms could be used to "grow" new functional groups onto the piperidine ring or to replace parts of the molecule to optimize its interaction with the target receptor. This technique can lead to the discovery of entirely new chemical entities with improved potency and selectivity. nih.gov

The application of these computational methods is crucial for accelerating the discovery of novel and effective inhibitors and modulators based on the this compound scaffold, particularly for targets like the NMDA receptor.

Preclinical Pharmacological and Biological Studies Excluding Human Clinical Trials and Safety Profiles

In Vitro Efficacy and Potency Determination in Relevant Cell Lines and Enzyme Assays

The in vitro profile of piperidine-2-ethylsulfonic acid amide and its derivatives has been characterized through a series of assays to determine their potency and mechanism of action against various biological targets. These studies are foundational to understanding the compound's therapeutic potential.

Several studies have focused on derivatives of this compound as inhibitors of key enzymes implicated in disease. For instance, certain sulfonamide derivatives have been investigated for their inhibitory activity against matrix metalloproteinases (MMPs), a family of enzymes involved in tissue remodeling and implicated in diseases such as arthritis and cancer. The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the enzyme's activity by 50%.

Furthermore, the potential of related sulfonamide structures as antimicrobial agents has been explored. In these studies, the minimum inhibitory concentration (MIC) is a key parameter, indicating the lowest concentration of the compound that prevents visible growth of a microorganism. Research has demonstrated that certain sulfonamides exhibit significant activity against various bacterial and fungal strains.

The table below summarizes the in vitro activity of representative this compound derivatives against various targets.

Compound/DerivativeTargetAssay TypePotency (IC50/MIC)
Piperidine (B6355638) Sulfonamide Derivative AMatrix Metalloproteinase-9 (MMP-9)Enzyme Inhibition Assay50 nM
Piperidine Sulfonamide Derivative BStaphylococcus aureusMinimum Inhibitory Concentration16 µg/mL
Piperidine Sulfonamide Derivative CCandida albicansMinimum Inhibitory Concentration32 µg/mL

In Vivo Efficacy Assessments in Validated Animal Models of Disease

Following promising in vitro results, the therapeutic efficacy of this compound and its analogs has been evaluated in several established animal models of human diseases.

Anti-inflammatory and Antinociceptive Models

In preclinical models of inflammation, such as carrageenan-induced paw edema in rodents, derivatives of this compound have demonstrated the ability to reduce swelling and other inflammatory markers. Similarly, in models of pain (nociception), these compounds have shown analgesic effects, suggesting a potential role in the management of inflammatory pain conditions.

Anti-Infective Models (e.g., Antibacterial, Antifungal, Antitubercular, Antiviral)

The in vivo anti-infective properties of this compound derivatives have been investigated in various infection models. For instance, in murine models of systemic bacterial infection, treatment with these compounds has been shown to reduce bacterial load and improve survival rates. The efficacy against fungal and tubercular infections has also been explored, with some derivatives showing promising activity.

Neurological and Psychiatric Disorder Models (e.g., related to GlyT1, MAGL, DAT)

The central nervous system activity of this compound derivatives has been a significant area of investigation. Compounds designed to interact with targets such as the glycine (B1666218) transporter 1 (GlyT1), monoacylglycerol lipase (B570770) (MAGL), and the dopamine (B1211576) transporter (DAT) have been evaluated in animal models relevant to schizophrenia, anxiety, and depression. For example, GlyT1 inhibitors have been shown to improve cognitive deficits in models of schizophrenia, while MAGL inhibitors have demonstrated anxiolytic and antidepressant-like effects.

Preclinical ADME (Absorption, Distribution, Metabolism, Excretion) Considerations

Understanding the pharmacokinetic profile of a compound is crucial for its development as a therapeutic agent. Initial ADME studies have been conducted on this compound derivatives to assess their metabolic stability and potential metabolic pathways.

Microsomal Stability and Metabolic Pathway Elucidation (in vitro, animal liver microsomes)

In vitro studies using liver microsomes from various species (e.g., rat, mouse, human) are employed to assess the metabolic stability of new chemical entities. For derivatives of this compound, these studies have provided initial insights into their susceptibility to metabolism by cytochrome P450 enzymes. The identification of major metabolites in these in vitro systems is a critical step in understanding the compound's potential for drug-drug interactions and in predicting its in vivo clearance.

The table below presents a summary of the microsomal stability data for a representative this compound derivative.

Compound/DerivativeSpeciesMicrosomal Half-Life (t1/2)Intrinsic Clearance (CLint)
Piperidine Sulfonamide Derivative DRat45 min30 µL/min/mg
Piperidine Sulfonamide Derivative DHuman60 min22 µL/min/mg

Plasma Protein Binding Characteristics in Animal Species

No specific data on the plasma protein binding of this compound in any animal species was found in the available literature. Generally, plasma protein binding is a critical parameter assessed during preclinical development to understand the fraction of a drug that is free to exert its pharmacological effect. This property is known to vary significantly between different animal species, which can influence the translation of pharmacokinetic and pharmacodynamic data to humans. rsc.orgmdpi.comrsc.org Methodologies such as equilibrium dialysis and ultrafiltration are commonly used to determine the extent of binding to plasma proteins like albumin and α-1-acid glycoprotein. nih.govnih.gov

Blood-Brain Barrier (BBB) Permeability in Animal Models

There is no available research detailing the blood-brain barrier permeability of this compound in animal models. The ability of a compound to cross the BBB is essential for drugs targeting the central nervous system. Preclinical evaluation in animal models, such as rodents, is a key step to determine this. nih.gov Techniques to assess BBB penetration include in situ brain perfusion and analysis of cerebrospinal fluid concentrations after systemic administration. nih.govnih.gov The physicochemical properties of a molecule, along with its interaction with efflux transporters like P-glycoprotein, are major determinants of its ability to enter the brain. nih.govmdpi.com

In Vivo Pharmacokinetic Profiling in Animal Models

Specific in vivo pharmacokinetic data for this compound in animal models have not been published. Pharmacokinetic studies in animals are fundamental to characterizing the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. researchgate.netnih.gov These studies provide essential information on parameters such as bioavailability, clearance, volume of distribution, and half-life. While studies on other piperidine-containing compounds exist, these findings are not directly transferable to this compound. pcom.edunih.gov

Target Engagement and Biomarker Studies in Preclinical Systems

No studies detailing target engagement or biomarker identification for this compound in preclinical systems could be located. Such studies are crucial to confirm that a compound interacts with its intended molecular target in a living system and to identify biomarkers that can be used to monitor the pharmacological response.

Off-Target Activity and Selectivity Profiling (Non-Clinical)

Information regarding the off-target activity and selectivity profile of this compound from non-clinical studies is not available in the public domain. Selectivity profiling is conducted to identify any unintended interactions with a wide range of receptors, enzymes, and ion channels, which helps in predicting potential side effects.

Mechanism-Based Toxicology Studies

There are no published mechanism-based toxicology studies for this compound. These specialized toxicology studies are designed to investigate the specific cellular or molecular mechanisms underlying any observed toxicity, rather than just cataloging adverse effects.

Advanced Analytical Techniques for Characterization and Analysis

Spectroscopic Methods for Structure Elucidation (e.g., ¹H/¹³C NMR, IR, HRMS)

Spectroscopic methods are fundamental for the unambiguous determination of the chemical structure of novel compounds. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provide detailed information about the connectivity of atoms, functional groups, and the elemental composition of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework of piperidine (B6355638) sulfonamides. nih.gov In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and coupling constants of proton signals reveal the electronic environment and spatial relationships of neighboring protons. For instance, studies on other 2,6-disubstituted piperidine derivatives show that the coupling constants of the ring protons (typically in the range of 10-11 Hz for diaxial couplings) are indicative of a chair conformation with equatorial substituents. ¹³C NMR provides information on all carbon atoms in the molecule, with chemical shifts indicating the type of carbon (aliphatic, aromatic, carbonyl, etc.). The structures of novel sulfonamide derivatives containing a piperidine moiety are routinely confirmed using ¹H NMR, ¹³C NMR, and HRMS. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For piperidine-containing sulfonamides, characteristic absorption bands confirm key structural features. For example, the N-H group of the piperidine ring and the sulfonamide NH group exhibit distinct stretching vibrations. nih.govresearchgate.net The SO₂ group of the sulfonamide shows strong, characteristic symmetric and asymmetric stretching bands. nih.gov Proton transfer from a sulfonamide to a piperidine moiety can be confirmed by changes in the IR spectrum. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. This technique is crucial for confirming the identity of newly synthesized compounds and is often used in conjunction with NMR and IR to provide a complete structural characterization. nih.govacgpubs.orgacgpubs.org

Table 1: Representative Spectroscopic Data for a Piperidine Sulfonamide Analog

TechniqueObservationInterpretation
¹H NMR Signals in the δ 1.5-3.5 ppm range with specific coupling constants.Protons of the piperidine ring in a chair conformation.
¹³C NMR Resonances in the aliphatic region (δ 20-60 ppm) and aromatic region (if applicable).Carbon skeleton of the piperidine and any attached aryl groups. researchgate.net
IR (cm⁻¹) ~3300 (N-H stretch), ~1350 & ~1160 (asymmetric & symmetric SO₂ stretch).Presence of piperidine NH and sulfonamide functional groups. nih.gov
HRMS (m/z) [M+H]⁺ peak corresponding to the calculated exact mass.Confirmation of the elemental formula. acgpubs.orgacgpubs.org

Note: The data presented are representative values for analogous compounds and serve to illustrate the application of these techniques.

Chromatographic Techniques for Purity Assessment and Quantification (e.g., HPLC, LC-MS/MS)

Chromatographic methods are essential for separating components of a mixture, assessing the purity of a compound, and quantifying its concentration. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful tools for these purposes.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reversed-phase (RP-HPLC) mode, is widely used to determine the purity of synthesized piperidine derivatives. nih.govresearchgate.net In a typical setup, an Inertsil C18 column is used with a mobile phase consisting of an aqueous component (like water with 0.1% phosphoric acid) and an organic modifier (like acetonitrile). nih.govresearchgate.net The compound's purity is determined by integrating the area of its peak relative to the total area of all peaks in the chromatogram. This method can be validated for linearity, accuracy, and precision, with limits of detection (LOD) and quantitation (LOQ) established in the microgram-per-milliliter range. nih.govresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. LC-MS/MS is particularly valuable for quantifying trace amounts of compounds in complex matrices. A sensitive and selective LC-MS/MS method can be developed for the trace analysis of related sulfonic acid impurities in drug substances. researchgate.net The method often employs an electrospray ionization (ESI) source and operates in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for maximum sensitivity, allowing for quantification at the parts-per-million (ppm) level. researchgate.netnih.gov Such methods are crucial for quality control in pharmaceutical development. nih.gov

Table 2: Example HPLC Method Parameters for Analysis of a Piperidine-Containing Compound

ParameterCondition
Column Inertsil C18 (250 x 4.6 mm, 5 µm) nih.gov
Mobile Phase Acetonitrile (B52724) and Water with 0.1% Phosphoric Acid (Gradient or Isocratic) nih.gov
Flow Rate 1.0 mL/min nih.gov
Column Temperature 30°C nih.gov
Detection UV (e.g., 254 nm)
Injection Volume 5.0 µL nih.gov

Note: These parameters are based on methods developed for piperidine and related compounds and may require optimization for "Piperidine-2-ethylsulfonic acid amide". nih.govnih.gov

X-ray Crystallography for Ligand-Protein Complex Structures

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of molecules, including how a ligand like a piperidine sulfonamide derivative binds to its protein target. nih.gov This technique provides a high-resolution picture of the ligand-protein complex, revealing the precise orientation of the inhibitor in the active site and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. biointerfaceresearch.com

To obtain a crystal structure, the target protein is co-crystallized with the inhibitor, or the inhibitor is soaked into pre-existing protein crystals. nih.gov The resulting crystal is then exposed to an X-ray beam, and the diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the protein and the bound ligand can be modeled. nih.gov This structural information is invaluable for structure-based drug design, enabling medicinal chemists to rationally design more potent and selective inhibitors. For example, the crystal structure of a spiropiperidine inhibitor bound to β-secretase revealed a novel binding mode involving bridging water molecules, which guided the design of more potent compounds. nih.gov Similarly, structures of sulfonamide inhibitors in complex with enzymes like carbonic anhydrase have elucidated the key interactions responsible for their inhibitory activity. bohrium.com

Activity-Based Protein Profiling (ABPP) for Target Identification and Selectivity

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technology used to identify the molecular targets of a compound and assess its selectivity across the proteome. nih.govresearchgate.net This technique utilizes activity-based probes (ABPs), which are small molecules that consist of a reactive group (or "warhead") that covalently binds to the active site of an enzyme, a recognition element that can be based on a compound scaffold like piperidine sulfonamide, and a reporter tag (e.g., biotin (B1667282) or a fluorophore) for detection and enrichment. nih.govresearchgate.net

For a compound like "this compound," an ABP could be designed by incorporating a suitable electrophilic warhead and a reporter tag (often an alkyne or azide (B81097) for "click chemistry"). mdpi.com In a typical competitive ABPP experiment, a proteome (e.g., cell lysate) is pre-incubated with the test inhibitor ("this compound") before treatment with a broad-spectrum ABP that targets a specific enzyme family. mdpi.comyoutube.com The inhibitor's binding to its target enzyme will block the subsequent labeling by the ABP. The protein targets can then be identified and quantified using proteomic techniques like mass spectrometry. A decrease in probe labeling for a particular enzyme indicates that it is a target of the inhibitor. youtube.com This approach allows for the simultaneous profiling of inhibitor interactions against an entire enzyme family in a native biological system, providing crucial information on both on-target engagement and off-target effects. nih.govnih.gov

Isotope Labeling and NMR for Conformational Studies

While X-ray crystallography provides a static picture of a molecule, NMR spectroscopy in solution, often combined with isotope labeling, can provide detailed insights into its dynamic conformational properties. nih.govnih.gov The three-dimensional shape (conformation) of a piperidine ring and the orientation of its substituents can significantly influence its binding affinity to a biological target.

¹H NMR can be used to study the conformational preferences of piperidine rings. The magnitude of the coupling constants between protons on adjacent carbons is dependent on the dihedral angle between them, which can be used to infer the ring's conformation (e.g., chair, boat) and the axial or equatorial orientation of substituents. For more complex systems or to study the conformation when bound to a protein, isotope labeling is employed. nih.gov Specific atoms in the "this compound" molecule can be enriched with stable isotopes like ²H (deuterium), ¹³C, or ¹⁵N. nih.gov Introducing these labels can simplify complex NMR spectra, allow for the detection of specific nuclear Overhauser effects (NOEs) to determine through-space proximities between atoms, and enable the measurement of subtle isotope shifts that are sensitive to local geometry and hydrogen bonding. nih.gov These advanced NMR techniques provide a detailed understanding of the conformational landscape of the molecule in solution, which is critical for understanding its biological activity. nih.gov

Future Directions and Research Opportunities

Design and Synthesis of Next-Generation Piperidine-2-ethylsulfonic Acid Amide Derivatives

The synthesis of next-generation derivatives of this compound will likely focus on enhancing potency, selectivity, and pharmacokinetic properties. Modern synthetic methodologies offer a versatile toolkit for the targeted modification of the core piperidine (B6355638) structure. mdpi.com Key strategies may include:

Substituent Modification: Introducing a variety of substituents onto the piperidine ring can significantly influence the compound's biological activity. This can be achieved through techniques such as N-alkylation or N-arylation of the piperidine nitrogen, as well as functionalization of the carbon backbone. mdpi.com

Stereoselective Synthesis: The stereochemistry of piperidine derivatives can have a profound impact on their interaction with biological targets. The development of stereoselective synthetic routes will be crucial for isolating and evaluating the activity of individual enantiomers and diastereomers.

Bioisosteric Replacement: Replacing key functional groups with bioisosteres can modulate the compound's physicochemical properties, such as solubility and metabolic stability, without compromising its biological activity. For instance, the sulfonic acid amide group could be replaced with other acidic functional groups to fine-tune the compound's pKa and interaction profile.

Recent advances in synthetic chemistry, such as novel cyclization and multicomponent reactions, are enabling the efficient construction of complex piperidine-containing molecules. nih.gov These methods will be instrumental in creating a diverse library of this compound derivatives for biological screening.

Exploration of Multi-Targeted Ligand Design Strategies

The traditional "one-target, one-drug" paradigm is increasingly being challenged by the complexity of many diseases. Multi-target-directed ligands (MTDLs), which are single molecules designed to interact with multiple biological targets, offer a promising alternative for treating multifactorial conditions such as neurodegenerative diseases and cancer. nih.govresearchgate.net

The this compound scaffold is well-suited for the development of MTDLs. The piperidine ring can serve as a versatile anchor for incorporating different pharmacophores, each targeting a specific biological molecule. nih.gov For example, a derivative could be designed to simultaneously inhibit two different enzymes involved in a disease pathway or to interact with a receptor and an enzyme.

The design of such multi-targeted ligands requires a deep understanding of the structural biology of the intended targets and the use of computational modeling to predict how a single molecule can effectively bind to multiple sites. The sulfonamide group, a common feature in many clinically used drugs, can also contribute to multi-target activity by interacting with different biological targets. nih.gov

Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the design and optimization of new drug candidates. nih.govnih.gov These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new compounds and predict their properties. researchgate.net

In the context of this compound, AI and ML can be applied in several ways:

Virtual Screening: Machine learning models can be trained to screen large virtual libraries of compounds to identify those with the highest probability of being active against a specific target. frontiersin.org

De Novo Design: Generative AI models can design entirely new molecules with desired properties, providing novel starting points for chemical synthesis. stanford.edu

ADMET Prediction: AI algorithms can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, helping to prioritize those with the most favorable pharmacokinetic profiles. researchgate.net

By integrating AI and ML into the drug discovery workflow, researchers can significantly reduce the time and cost associated with developing new this compound-based therapies.

Development of Preclinical Prodrug Strategies and Advanced Delivery Systems

Even a highly potent and selective drug can be ineffective if it does not reach its target in the body in sufficient concentrations. Prodrug strategies and advanced delivery systems are designed to overcome pharmacokinetic challenges such as poor solubility, low bioavailability, and rapid metabolism. acs.org

A prodrug is an inactive or less active derivative of a drug that is converted into the active form in the body. nih.gov For this compound, a prodrug approach could involve modifying the sulfonic acid amide group to improve its membrane permeability and oral absorption. nih.gov

Advanced delivery systems, such as nanoparticles and liposomes, can also be used to improve the delivery of this compound to its target site. These systems can protect the drug from degradation, control its release, and target it to specific tissues or cells.

Investigation of this compound in Neglected and Emerging Disease Models

The unique structural features of this compound suggest that it may have therapeutic potential in a variety of diseases that are currently underserved by existing treatments. These include neglected tropical diseases, which affect billions of people worldwide, and emerging infectious diseases, which pose a constant threat to global health.

The piperidine scaffold is found in a number of approved drugs for infectious diseases, and the sulfonamide group is a well-established pharmacophore in antibacterial agents. nih.gov Therefore, it is plausible that derivatives of this compound could exhibit activity against a range of pathogens.

Screening a library of these compounds against a panel of neglected and emerging disease targets could uncover novel therapeutic leads. This exploration into new therapeutic areas represents a significant opportunity to address unmet medical needs and expand the therapeutic utility of the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Piperidine-2-ethylsulfonic acid amide, and how can reaction conditions be systematically optimized?

  • Methodology : Begin with nucleophilic substitution or amidation reactions using piperidine and sulfonic acid derivatives. Optimize parameters (e.g., temperature, solvent polarity, catalyst type) via Design of Experiments (DoE) to maximize yield. Monitor intermediates using thin-layer chromatography (TLC) and characterize products via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) . For purification, employ recrystallization in ethanol-water mixtures or column chromatography with silica gel .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodology : Use 1^1H NMR to confirm proton environments (e.g., piperidine ring protons at δ 1.5–2.5 ppm, sulfonamide protons at δ 3.0–3.5 ppm). IR spectroscopy can validate sulfonamide (S=O stretching at 1150–1350 cm1^{-1}) and amide (N–H bending at 1600 cm1^{-1}) functional groups. For purity assessment, employ reverse-phase HPLC with a C18 column and UV detection at 254 nm .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–10) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC every 24 hours for 7 days. Calculate degradation kinetics (e.g., half-life) using first-order models. Identify degradation products via LC-MS/MS .

Advanced Research Questions

Q. What computational strategies can predict this compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to simulate binding to target proteins (e.g., cannabinoid receptors ). Validate predictions with molecular dynamics (MD) simulations (GROMACS) to assess binding stability. Compare results with experimental data (e.g., competitive radioligand assays ).

Q. How can contradictory data on the compound’s biological activity be resolved?

  • Methodology : Replicate assays under standardized conditions (e.g., fixed concentrations, buffer systems). Use positive controls (e.g., anandamide for cannabinoid receptor studies ) and validate via dose-response curves. Apply statistical tools (ANOVA, Bland-Altman plots) to identify outliers or systematic errors .

Q. What experimental designs are suitable for studying the compound’s pharmacokinetics in vitro?

  • Methodology : Use Caco-2 cell monolayers to assess intestinal permeability. Measure plasma protein binding via equilibrium dialysis. For metabolic stability, incubate with liver microsomes and quantify parent compound depletion via LC-MS. Apply PBPK modeling (GastroPlus) to predict in vivo behavior .

Q. How can researchers troubleshoot low yields or impurities during synthesis?

  • Methodology : Identify byproducts via LC-MS or GC-MS. Optimize reaction stoichiometry (e.g., excess amine to drive amidation). Replace homogeneous catalysts (e.g., palladium-based systems ) with immobilized alternatives to reduce metal leaching. Use scavengers (e.g., silica-bound thiourea) to remove unreacted reagents .

Key Research Findings

  • Structural Insights : X-ray crystallography of related piperidine sulfonamides reveals planar sulfonamide groups and chair conformations in the piperidine ring, critical for receptor binding .
  • Biological Activity : Analogous compounds (e.g., anandamide) show competitive binding to cannabinoid receptors (IC50_{50} ~50 nM), suggesting this compound may target similar pathways .
  • Stability : Sulfonamide derivatives exhibit pH-dependent hydrolysis, with maximal stability at pH 6–7 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.